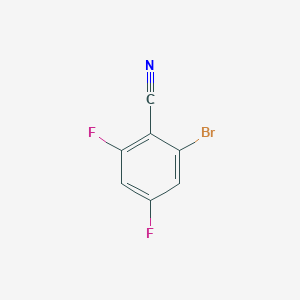

2-Bromo-4,6-difluorobenzonitrile

Description

Contextual Significance of Halogenated Aromatic Systems in Modern Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a vast array of complex organic molecules. The presence of halogens—fluorine, chlorine, bromine, and iodine—on a benzene (B151609) ring imparts unique reactivity and properties. The electronegativity of halogens creates polarized carbon-halogen bonds, influencing the molecule's dipole moment, solubility, and bioavailability. pressbooks.pub This is a critical consideration in drug development, as it affects how a compound is absorbed and transported within a biological system. pressbooks.pub

The specific halogen atom also dictates the types of chemical reactions the aromatic system can undergo. For instance, bromo-substituents are amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds. ossila.comwikipedia.org Conversely, fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution reactions. ossila.comsnmjournals.org This differential reactivity allows for selective and sequential modifications of the aromatic scaffold.

Overview of Benzonitrile (B105546) Derivatives in Contemporary Chemical Sciences

Benzonitrile derivatives, characterized by a cyano (-C≡N) group attached to a benzene ring, are integral to numerous sectors of the chemical industry, including agrochemicals, pharmaceuticals, and fine chemicals. acs.orgontosight.ai The nitrile group is a versatile functional group that can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings like oxadiazoles. ossila.com

The electron-withdrawing nature of the nitrile group can also activate the aromatic ring for certain reactions. ossila.com The interplay between the nitrile group and other substituents on the benzene ring gives rise to a rich and diverse chemistry, making benzonitrile derivatives highly sought-after intermediates in organic synthesis.

Specific Research Importance of 2-Bromo-4,6-difluorobenzonitrile within the Field

This compound has emerged as a particularly valuable building block due to the unique arrangement of its functional groups. biosynth.combldpharm.com The presence of two fluorine atoms, a bromine atom, and a nitrile group on the same benzene ring offers multiple, distinct reaction sites. This allows for a high degree of control and flexibility in designing synthetic routes to complex target molecules.

The bromine atom at the 2-position can be selectively targeted for cross-coupling reactions, while the fluorine atoms at the 4- and 6-positions can be displaced through nucleophilic aromatic substitution. ossila.comchemimpex.com The nitrile group, in turn, can be elaborated into other functionalities. This multi-faceted reactivity makes this compound a powerful tool for generating molecular diversity.

Interdisciplinary Relevance across Materials, Agrochemistry, and Medicinal Chemistry

The utility of this compound and its derivatives extends across multiple scientific disciplines.

Medicinal Chemistry: Halogenated benzonitriles are key intermediates in the synthesis of a wide range of biologically active compounds. chemimpex.comnih.gov They are found in molecules targeting various diseases, including cancer and inflammatory conditions. chemimpex.com The specific substitution pattern of this compound can be leveraged to fine-tune the pharmacological properties of a drug candidate.

Agrochemistry: In the agrochemical sector, these compounds serve as precursors for the development of novel pesticides and herbicides. chemimpex.comgoogle.com The strategic incorporation of halogens can enhance the efficacy and selectivity of these agents, minimizing their environmental impact. chemimpex.com

Materials Science: The unique electronic and physical properties imparted by the fluorine and bromine atoms make this compound a valuable component in the design of advanced materials. chemimpex.com These can include specialized polymers and coatings with tailored functionalities. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1337606-50-4 biosynth.combldpharm.com |

| Molecular Formula | C₇H₂BrF₂N biosynth.com |

| Molecular Weight | 218.0 g/mol biosynth.com |

| Appearance | White to almost white powder or crystal chemimpex.com |

| Melting Point | 79 - 83 °C chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHYHGFMOWUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4,6 Difluorobenzonitrile

Strategies for Introducing Halogen Substituents

Regioselective Bromination of Fluorinated Benzonitrile (B105546) Precursors

The direct electrophilic bromination of a difluorinated benzonitrile precursor, such as 3,5-difluorobenzonitrile, presents significant regioselectivity challenges. In electrophilic aromatic substitution, the cyano group is deactivating and a meta-director, while the fluorine atoms are deactivating yet ortho-, para-directors. The combined influence of these substituents makes it difficult to selectively introduce a bromine atom at the C-2 position. Standard bromination conditions often lead to a mixture of isomers, with substitution occurring at positions activated by the fluorine atoms and not sterically hindered by the adjacent nitrile group. For instance, bromination tends to occur at the C-4 position, which is ortho to two fluorine atoms, rather than the desired C-2 position. Therefore, direct bromination is often not a viable method for the targeted synthesis of 2-bromo-4,6-difluorobenzonitrile.

Fluorination Techniques on Brominated Benzonitrile Scaffolds

An alternative approach involves the introduction of fluorine atoms onto a pre-existing brominated benzonitrile scaffold. This typically involves nucleophilic aromatic substitution (SNAr) reactions where other leaving groups are displaced by fluoride (B91410) ions, or electrophilic fluorination methods. However, achieving the specific 4,6-difluoro substitution pattern on a 2-bromobenzonitrile (B47965) precursor is synthetically complex. The development of modern fluorinating agents has expanded the toolbox for such transformations, but this route is generally less common for this specific molecule compared to methods that start with a fluorinated core.

Directed Ortho Metalation (DoM) Approaches for Controlled Substitution

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high regiocontrol.

For the synthesis of this compound, a plausible DoM strategy could start from 1-bromo-3,5-difluorobenzene. Here, the bromine atom can act as a DMG, directing lithiation to the C-2 position. Subsequent reaction with a suitable cyanating agent would yield the target molecule. While the cyano group itself can function as a moderate DMG, its effectiveness can be limited. organic-chemistry.org

A patented synthesis for the isomeric 4-bromo-2,6-difluorobenzonitrile (B47616) illustrates the power of this approach, starting from 3,5-difluorobromobenzene. google.com This process involves ortho-lithiation followed by formylation with N,N-dimethylformamide (DMF) to produce an intermediate aldehyde, which is then converted to the nitrile. google.com This demonstrates the viability of using a halogen as a directing group in this class of molecules for precise C-H functionalization.

Table 1: Illustrative DoM Reaction for an Isomeric Compound

| Starting Material | Reagents | Key Step | Intermediate Product | Ref |

| 3,5-Difluorobromobenzene | 1. n-Butyllithium 2. DMF | Directed ortho-lithiation followed by formylation | 4-Bromo-2,6-difluorobenzaldehyde (B1272164) | google.com |

Formation of the Benzonitrile Moiety

The introduction of the nitrile group is a critical step in the synthesis of this compound and can be accomplished through several established methods.

Sandmeyer-Type Reactions from Aminobenzonitrile Derivatives

The Sandmeyer reaction is a classic and versatile method for converting an aryl amine into an aryl halide or nitrile via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This transformation is initiated by the diazotization of a primary aromatic amine with nitrous acid, followed by reaction with a copper(I) salt. wikipedia.org

In a potential synthesis of this compound, the precursor 2-amino-4,6-difluorobenzonitrile (B70766) would undergo diazotization. The resulting diazonium salt is then treated with copper(I) bromide (CuBr) to install the bromine atom at the C-2 position, displacing the diazonium group. organic-chemistry.orgnih.gov While the synthesis of the 2-amino-4,6-difluorobenzonitrile precursor can be challenging rsc.org, the Sandmeyer bromination itself follows a well-established radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Table 2: General Sandmeyer Bromination Reaction

| Precursor | Reagents | Catalyst | Product | Ref |

| Aryl Diazonium Salt | HBr | CuBr | Aryl Bromide | wikipedia.orgnih.gov |

| 2-Amino-4,6-difluorobenzonitrile | 1. NaNO₂, HBr 2. CuBr | CuBr | This compound | Plausible Route |

Dehydration of Carboxamide Intermediates

Another common method for preparing nitriles is the dehydration of a primary carboxamide. This approach involves treating the corresponding 2-bromo-4,6-difluorobenzamide (B3110733) with a suitable dehydrating agent. A variety of reagents can effect this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and cyanuric chloride.

A procedure for the synthesis of the isomeric 4-bromo-2,6-difluorobenzonitrile utilizes cyanuric chloride in N,N-dimethylformamide (DMF) to dehydrate 4-bromo-2,6-difluorobenzamide (B1444744) in high yield. chemicalbook.com This mild and efficient protocol is broadly applicable and represents a highly viable route for the final step in synthesizing this compound from its amide precursor.

Table 3: Dehydration of an Isomeric Carboxamide

| Starting Material | Dehydrating Agent | Solvent | Yield | Ref |

| 4-Bromo-2,6-difluorobenzamide | Cyanuric Chloride | DMF | 86.9% | chemicalbook.com |

Palladium-Catalyzed Cyanation from Aryl Halides

Palladium-catalyzed cyanation has emerged as a powerful tool for the synthesis of aryl nitriles due to its milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer and Rosenmund-von Braun reactions. nih.gov The first palladium-catalyzed cyanation was reported by Takagi several decades ago. nih.gov However, a significant challenge in these reactions is the deactivation of the palladium catalyst by cyanide ions, which can poison the catalytic cycle. nih.gov

To overcome this, various strategies have been developed, including the use of less-toxic and less-soluble cyanide sources. nih.gov One notable advancement is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, as the cyanide source. nih.govorganic-chemistry.org This approach, often conducted in a biphasic organic-aqueous solvent system, allows for the transfer of cyanide under milder conditions. nih.gov

Recent research has focused on developing highly efficient and ligand-free palladium-catalyzed cyanation methods. For instance, a practical method using as little as 0.1 mol% of palladium(II) acetate (B1210297) (Pd(OAc)₂) with K₄[Fe(CN)₆] in dimethylacetamide (DMAC) at 120 °C has been reported for the cyanation of aryl bromides, yielding aryl nitriles in good to excellent yields. organic-chemistry.org The development of palladium nanoparticles supported on materials like zinc oxide or copper ferrite (B1171679) has also shown promise, offering high catalytic recyclability and requiring low catalyst loading. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cyanation Methods

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | 83-96 | organic-chemistry.org |

| Pd nanoparticles on ZnO | K₄[Fe(CN)₆] | DMF | 130 | Moderate to Good | nih.gov |

| Pd@CuFe₂O₄ | K₄[Fe(CN)₆] | Not Specified | Not Specified | Very Good | nih.gov |

| Pd-beta zeolite | K₄[Fe(CN)₆] | Not Specified | Not Specified | Not Specified | nih.gov |

This table provides a summary of different palladium-catalyzed systems for cyanation reactions. The specific yield for this compound may vary depending on the exact reaction conditions.

Multi-Step Synthesis from Related Aromatic Precursors

A common route to this compound involves the conversion of the corresponding halogenated benzaldehyde, 4-bromo-2,6-difluorobenzaldehyde. A patented method describes the reaction of 4-bromo-2,6-difluorobenzaldehyde with hydroxylamine (B1172632) hydrochloride in formic acid. google.com In this process, formic acid acts as a solvent and dehydrating agent. The reaction mixture is refluxed for 10 hours. google.com The resulting this compound can then be isolated by distillation. google.com This method reports a yield of over 80% with a purity of 99.5% or higher as determined by gas chromatography. google.com

Another approach for the conversion of benzaldehydes to benzonitriles involves the use of ionic liquids as recyclable agents, which can act as a hydroxylamine stabilizer, co-solvent, and catalyst. rsc.org This method aims to be more environmentally friendly by avoiding the use of reagents like NH₂OH·HCl that can release corrosive byproducts. rsc.org

A cost-effective and scalable synthesis of this compound utilizes 3,5-difluorobromobenzene as the primary raw material. google.com A patented method outlines a process that avoids the use of highly toxic potassium cyanide and corrosive reagents like sulfuric acid and bromine. google.com The synthesis first involves the preparation of 4-bromo-2,6-difluorobenzaldehyde from 3,5-difluorobromobenzene. google.com This intermediate is then converted to the final product, this compound. google.com This approach is highlighted as being suitable for large-scale production due to the low cost of the starting material and the reduced environmental impact. google.com

Development of Sustainable and Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly synthetic routes for benzonitriles is a growing area of research. Traditional methods often involve harsh reagents and generate significant waste. google.comrsc.org

One green approach involves the direct ammoxidation of alkylbenzenes in the sub-nano spaces of beta-type zeolite pores. medcraveonline.com This method uses transition metal oxide clusters fabricated within the zeolite pores as highly active and selective catalysts. medcraveonline.com This technique has been shown to be effective for the synthesis of various benzonitriles, including chlorobenzonitriles, with high selectivity (up to 99%). medcraveonline.com

Elucidation of Chemical Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for 2-bromo-4,6-difluorobenzonitrile, proceeding via an addition-elimination mechanism. This pathway is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. wikipedia.org

In SNAr reactions, the nature of the leaving group is a critical factor. Generally, the rate of reaction follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in aliphatic substitution reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. libretexts.org The high electronegativity of fluorine withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

In the case of this compound, a nucleophile can potentially displace either a fluorine or a bromine atom. The relative reactivity of these halogens is influenced by both electronic and steric factors. The fluorine atoms, being more electroneg-ative, are expected to be better activating groups for nucleophilic attack.

Research findings on the selective substitution of halogens in similar polyhalogenated aromatic compounds have shown that the position of the halogen relative to the activating group and the nature of the nucleophile play a significant role in determining which halogen is displaced.

The nitrile (–CN) group is a potent activating group in SNAr reactions due to its strong electron-withdrawing nature through both induction and resonance. wikipedia.orglibretexts.org It significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more electrophilic. libretexts.org When a nucleophile attacks the ring, the nitrile group effectively stabilizes the negative charge of the resulting Meisenheimer complex, particularly when the attack occurs at the ortho or para position relative to the nitrile group. wikipedia.org

In this compound, the nitrile group is located at position 1. The bromine atom is at position 2 (ortho), and the fluorine atoms are at positions 4 (para) and 6 (ortho). This positioning allows the nitrile group to exert a strong activating effect on all three halogen-bearing carbon atoms, thereby facilitating SNAr reactions.

The regiochemistry of nucleophilic attack on this compound is dictated by the combined electronic effects of the nitrile group and the halogen atoms. The nitrile group strongly activates the ortho and para positions. Therefore, nucleophilic attack is expected to occur preferentially at C2 (bearing the bromine), C4 (bearing a fluorine), or C6 (bearing a fluorine).

The ultimate regiochemical outcome depends on a subtle balance of factors including:

The nature of the nucleophile: Harder nucleophiles may favor attack at the carbon bearing the more electronegative fluorine, while softer nucleophiles might prefer to attack the carbon attached to the more polarizable bromine.

Reaction conditions: Temperature, solvent, and the presence of catalysts can influence the reaction pathway and the final product distribution.

| Position of Attack | Activating/Deactivating Groups | Predicted Reactivity |

| C2 (ortho to CN) | -CN (activating), -F (activating) | High |

| C4 (para to CN) | -CN (activating), -F (activating), -Br (activating) | High |

| C6 (ortho to CN) | -CN (activating), -F (activating) | High |

This interactive table provides a simplified prediction of reactivity at different positions on the this compound ring.

The distinction between kinetic and thermodynamic control is crucial in understanding the product distribution in SNAr reactions of this compound. wikipedia.orglibretexts.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the product that is formed fastest. wikipedia.orglibretexts.org This typically corresponds to the reaction pathway with the lowest activation energy. libretexts.org In the context of this compound, this might be the displacement of a fluorine atom, as fluorine is a better activating group for the initial nucleophilic attack.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, leading to the thermodynamically most stable product. wikipedia.orglibretexts.org This may not be the same as the kinetic product. The relative stability of the C-Nu versus C-Br and C-F bonds in the final product will determine the thermodynamic outcome.

The energy profile of the reaction, including the stability of the Meisenheimer intermediates and the final products, will ultimately govern whether the kinetic or thermodynamic product predominates. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its aryl bromide moiety, is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species. wikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org

A typical Suzuki-Miyaura coupling reaction involving this compound can be represented as follows:

Image of the general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various aryl bromides, often in aqueous media, highlighting the reaction's green chemistry credentials. nih.gov The choice of palladium catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Pd(PPh3)4 | 2-Aryl-4,6-difluorobenzonitrile |

| This compound | Alkylboronic acid | PdCl2(dppf) | 2-Alkyl-4,6-difluorobenzonitrile |

This interactive table illustrates potential Suzuki-Miyaura coupling reactions with this compound.

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction provides a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the readily available literature, the principles of the reaction are broadly applicable. The electron-withdrawing nature of the two fluorine atoms and the nitrile group would likely enhance the rate of oxidative addition of the C-Br bond to the palladium center. A variety of primary and secondary amines can be coupled with aryl halides using this methodology. libretexts.org

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form carbon-sulfur bonds, providing access to aryl thioethers. kyoto-u.ac.jp

Investigation of Catalyst Systems and Ligand Effects on Coupling Efficiency

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. sigmaaldrich.com The development of increasingly sophisticated and sterically demanding, electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction. wikipedia.orgsigmaaldrich.com

First-generation catalysts, often employing ligands like P(o-tolyl)₃, were effective for coupling secondary amines but less so for primary amines. wikipedia.org The introduction of bidentate phosphine ligands such as BINAP and DPPF marked a significant advancement, enabling the reliable coupling of primary amines. wikipedia.org Subsequent generations of Buchwald ligands, which are bulky, electron-rich dialkylbiaryl phosphines, have further improved reactivity, allowing for the use of weaker bases and lower catalyst loadings. sigmaaldrich.com For instance, the Xantphos ligand has been shown to be effective in the amination of 6-bromopurine (B104554) nucleosides. nih.gov The choice of base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), and solvent also plays a critical role in optimizing reaction conditions. nih.govchemistrysteps.com

While specific catalyst systems for the amination of this compound are not explicitly documented in the provided search results, one can infer that a screening of various generations of Buchwald ligands and precatalysts would be necessary to identify the optimal conditions for a given amine coupling partner.

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other important chemical entities, including carboxylic acids, amides, and primary amines.

Hydrolytic Conversion to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation in organic synthesis. Under acidic or basic conditions, the nitrile group can be converted to a carboxylic acid. For example, this compound can be hydrolyzed to 2-bromo-4,6-difluorobenzoic acid. uni.lu This transformation is a key step in the synthesis of various derivatives where a carboxylic acid functionality is required. The reaction typically involves heating the nitrile with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. The intermediate in this reaction is the corresponding amide, 2-bromo-4,6-difluorobenzamide (B3110733), which can be isolated under milder reaction conditions.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, providing access to important benzylamine (B48309) derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. chemistrysteps.comlumenlearning.com LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles, to the corresponding primary amines. chemistrysteps.comlumenlearning.com The reaction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the amine. lumenlearning.com Sodium borohydride is a milder reducing agent and often requires the use of a catalyst, such as cobalt chloride, or harsher reaction conditions to effect the reduction of nitriles. youtube.com The resulting (2-bromo-4,6-difluorophenyl)methanamine is a valuable intermediate for further synthetic elaborations.

Cycloaddition Reactions Leading to Heterocyclic Derivatives (e.g., Oxadiazoles)

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. A prominent example is the synthesis of 1,2,4-oxadiazoles. nih.govnih.gov This typically involves the reaction of the nitrile with an amidoxime (B1450833). The amidoxime can be generated in situ from a different nitrile and hydroxylamine (B1172632). The subsequent condensation and cyclodehydration, often facilitated by a coupling agent or by heating, leads to the formation of the 1,2,4-oxadiazole (B8745197) ring. nih.govnih.gov This methodology allows for the construction of 3,5-disubstituted 1,2,4-oxadiazoles, where one of the substituents is the 2-bromo-4,6-difluorophenyl group.

Radical and Photoredox-Mediated Transformations

In recent years, radical and photoredox-mediated reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These methods often offer complementary reactivity to traditional transition-metal-catalyzed cross-coupling reactions.

While specific examples involving this compound are not prevalent in the provided search results, the principles of these reactions can be applied. The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, which can be initiated by radical initiators or through photoredox catalysis. The resulting aryl radical could then participate in various transformations, such as addition to alkenes or alkynes in radical cyclization reactions. scispace.com

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has been successfully employed for C-N bond formation. nih.govnih.gov A photoredox catalyst can facilitate the generation of an aryl radical from the aryl bromide, which can then be trapped by an amine nucleophile. This approach offers a potentially milder alternative to traditional palladium-catalyzed methods.

Lewis Acid-Catalyzed Reactions (e.g., AlCl₃-mediated transformations)

Lewis acids, such as aluminum chloride (AlCl₃), are potent catalysts for a variety of organic transformations, most notably Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com In the context of this compound, AlCl₃ can interact with the lone pairs of electrons on the nitrile nitrogen and the halogen atoms.

The most likely site of interaction for a strong Lewis acid like AlCl₃ would be the nitrogen atom of the nitrile group. This coordination would significantly increase the electron-withdrawing nature of the nitrile group, further deactivating the aromatic ring towards electrophilic aromatic substitution. Therefore, Friedel-Crafts alkylation or acylation reactions on the aromatic ring of this compound would be highly disfavored.

However, Lewis acids can catalyze other transformations. For instance, AlCl₃ is known to catalyze the rearrangement of certain molecules. nih.gov While specific studies on this compound are lacking, it is conceivable that under harsh conditions, AlCl₃ could promote halogen exchange or other skeletal rearrangements, although such reactions are likely to be complex and non-selective. Other Lewis acids, such as those based on boron, have also been shown to catalyze a range of defunctionalization reactions. rsc.org

The primary role of AlCl₃ in reactions involving aromatic nitriles is often related to transformations of the nitrile group itself, such as in the Houben-Hoesch reaction for the synthesis of ketones, although this typically involves reaction with a more electron-rich aromatic compound. Given the highly deactivated nature of the this compound ring, its participation as the nucleophile in such a reaction is unlikely.

Design and Synthesis of Functionalized Derivatives and Analogs

Structural Modifications at the Halogenated Positions

The halogenated positions on the 2-Bromo-4,6-difluorobenzonitrile ring provide primary handles for structural modification. The differing reactivity of the bromine and fluorine atoms allows for selective functionalization through distinct mechanistic pathways.

Palladium-Catalyzed Cross-Coupling at the Bromo Position: The carbon-bromine bond at the C2 position is the most labile site for palladium-catalyzed cross-coupling reactions. mdpi.comlibretexts.org This class of reactions is a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. bath.ac.uk The Suzuki-Miyaura coupling, for instance, is widely used to couple the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org This reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The general reactivity order for halogens in these couplings is I > Br > OTf > Cl > F, making the C-Br bond at position 2 the exclusive site for this transformation over the much stronger C-F bonds. libretexts.org

Interactive Table: Common Palladium-Catalyzed Reactions for C-Br Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki Coupling | Aryl/Alkenyl Boronic Acid | C-C (Aryl/Alkenyl) | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck Coupling | Alkene | C-C (Alkenyl) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Pd/Cu co-catalysis, Base (e.g., Amine) |

| Stille Coupling | Organostannane | C-C (Aryl/Alkenyl/Alkyl) | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) |

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Positions: The fluorine atoms on the ring can be substituted by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In this compound, the nitrile group (-CN) acts as a potent electron-withdrawing group, activating the ring for such substitutions. ossila.com

The position of the activating group is crucial. SNAr is most effective when the activating group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the activating group through resonance. masterorganicchemistry.comlibretexts.org Consequently, the fluorine atom at the C4 position (para to the nitrile) is significantly more activated and susceptible to nucleophilic attack than the fluorine at the C6 position (meta to the nitrile). This differential reactivity allows for selective substitution at C4. Common nucleophiles for this reaction include alkoxides, thiolates, and amines.

Diversification via Nitrile Group Derivatization

The nitrile group itself is a versatile functional handle that can be converted into several other important chemical moieties. This adds another dimension of synthetic utility to the this compound scaffold.

One of the most common transformations is the hydrolysis of the nitrile. Under controlled conditions, typically in high-temperature liquid water or with acid/base catalysis, the nitrile can be partially hydrolyzed to the corresponding primary amide (2-Bromo-4,6-difluorobenzamide). researchgate.net More vigorous or prolonged hydrolysis leads to the formation of the carboxylic acid (2-Bromo-4,6-difluorobenzoic acid). researchgate.net

Furthermore, the nitrile group can be used to construct heterocyclic systems. For example, reaction with sodium azide (B81097) can produce a tetrazole ring, while reaction with hydroxylamine (B1172632) can be used to form oxadiazoles, which are significant in medicinal chemistry. ossila.com The nitrile group can also be reduced to a primary amine (-CH₂NH₂), providing another point for diversification.

Interactive Table: Key Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group | Reaction Type |

| H₂O, H⁺ or OH⁻ (controlled) | Amide (-CONH₂) | Partial Hydrolysis |

| H₂O, H⁺ or OH⁻ (vigorous) | Carboxylic Acid (-COOH) | Full Hydrolysis |

| 1. LiAlH₄ or H₂/Catalyst; 2. H₂O | Primary Amine (-CH₂NH₂) | Reduction |

| NaN₃, ZnCl₂ | Tetrazole | Cycloaddition |

| NH₂OH·HCl, then Acetic Anhydride | Oxadiazole | Cyclization |

Development of Novel Molecular Scaffolds for Chemical Libraries

In the quest for new drugs and materials, the ability to rapidly synthesize and screen large numbers of diverse compounds is essential. cuny.edu Combinatorial chemistry is a powerful strategy for achieving this, and this compound is an ideal starting scaffold for such endeavors. nih.govyoutube.com

The presence of three distinct points of diversification allows for a three-dimensional combinatorial library to be generated. By using a set of different building blocks for each reactive site, a vast number of unique final products can be synthesized from a single starting material.

For example, a library could be constructed as follows:

Position 2 (from Bromine): A set of 10 different boronic acids (R¹) could be used in a Suzuki coupling.

Position 4 (from Fluorine): A set of 10 different alcohol or amine nucleophiles (R²) could be used for SNAr.

Position 1 (from Nitrile): The nitrile could be converted into 3 different functionalities (e.g., amide, acid, tetrazole) (R³).

This approach would generate a library of 10 x 10 x 3 = 300 unique compounds, all based on the original scaffold but each with a distinct combination of substituents. This diversity-oriented synthesis allows for the efficient exploration of chemical space to identify molecules with desired biological or material properties. ossila.comchemimpex.com

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations. For 2-Bromo-4,6-difluorobenzonitrile, the spectra are expected to be dominated by vibrations arising from the benzonitrile (B105546) core, as well as the carbon-fluorine and carbon-bromine bonds.

Comprehensive Assignment of Vibrational Modes

The vibrational modes of this compound can be assigned based on the characteristic frequencies of its constituent parts. The molecule belongs to the C_s point group, and its vibrations can be categorized as aromatic ring modes, nitrile group vibrations, and carbon-halogen stretches.

Nitrile Group Vibrations: The most distinct and easily identifiable peak in the vibrational spectra is the C≡N stretching mode. This vibration typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹ in the FTIR spectrum. Its intensity in the Raman spectrum can be variable.

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic vibrations. The C-H stretching modes of the two aromatic protons are expected in the 3000-3100 cm⁻¹ region. The aromatic C-C stretching vibrations typically appear as a series of bands between 1400 and 1600 cm⁻¹. Ring breathing modes are also expected at lower frequencies.

Carbon-Halogen Vibrations: The C-F and C-Br stretching vibrations are key identifiers. The C-F stretching modes are typically strong in the IR spectrum and are expected to appear in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration occurs at a much lower frequency, generally in the 500-650 cm⁻¹ region, due to the larger mass of the bromine atom.

A predicted assignment of the major vibrational modes for this compound is presented in the table below. These predictions are supported by experimental data from related benzonitrile compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretch | 3000 - 3100 | Aromatic C-H stretching |

| C≡N Stretch | 2220 - 2240 | Nitrile group stretching |

| C=C Stretch | 1400 - 1600 | Aromatic ring stretching |

| C-F Stretch | 1100 - 1300 | Carbon-Fluorine stretching |

| C-Br Stretch | 500 - 650 | Carbon-Bromine stretching |

| Ring Bending/Deformation | 400 - 1000 | In-plane and out-of-plane ring vibrations |

This table presents predicted frequency ranges based on group frequency correlations.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The primary intermolecular forces governing the solid-state structure of this compound are dipole-dipole interactions and van der Waals forces. The molecule possesses a significant dipole moment arising from the highly electronegative fluorine atoms and the polar nitrile group.

While the molecule lacks traditional hydrogen bond donors (like O-H or N-H), the possibility of weak C-H···N or C-H···F hydrogen bonds exists. In such interactions, the aromatic C-H groups act as weak donors, and the nitrogen atom of the nitrile group or a fluorine atom acts as the acceptor. These interactions, though weak, can influence the crystal packing and may be detectable as subtle shifts in the vibrational frequencies of the involved C-H and C≡N groups, typically observed in high-resolution solid-state spectra.

Electronic Spectroscopy (UV-Visible and Photoacoustic Spectroscopy)

Electronic spectroscopy provides information about the electronic transitions within a molecule and its resulting color and photophysical properties.

Characterization of Electronic Transitions and Energy Gaps

The UV-Visible absorption spectrum of this compound is expected to be characterized by π → π* transitions associated with the aromatic benzene ring. Substituted benzenes typically show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-290 nm). The presence of the bromo, fluoro, and nitrile substituents will cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene.

No published research on the photoacoustic spectroscopy of this compound was found. This technique, which measures non-radiative de-excitation processes, could provide complementary information on the compound's energy levels if studied.

Solvent Effects on Electronic Spectra

The position and intensity of the π → π* absorption bands are expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In moving from nonpolar to polar solvents, a slight red shift (positive solvatochromism) is typically observed for these transitions due to the stabilization of the more polar excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons at the C3 and C5 positions. Both protons would appear as multiplets due to coupling with each other (meta-coupling) and with the two fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the unique chemical environments of the molecule. The chemical shifts would be influenced by the attached halogen and nitrile groups. The carbon of the nitrile group (C≡N) is expected to appear in the 115-120 ppm region, while the carbons bonded to fluorine (C4, C6) and bromine (C2) would show characteristic shifts and C-F coupling patterns.

¹⁹F NMR: The ¹⁹F NMR spectrum would provide direct information about the fluorine environments. Two distinct signals are expected for the fluorine atoms at the C4 and C6 positions, unless there is accidental chemical shift equivalence. These signals would show coupling to the aromatic protons.

The following table provides predicted NMR spectral features, with comparative experimental data from the related compound 2,6-Difluorobenzonitrile (B137791) included for context. chemicalbook.com

| Nucleus | Predicted Signal (this compound) | Comparative Data: 2,6-Difluorobenzonitrile ¹H NMR (CDCl₃) chemicalbook.com |

| ¹H | Two multiplets in the aromatic region (approx. 7.0-7.8 ppm) | 7.64 ppm (multiplet), 7.09 ppm (multiplet) |

| ¹³C | Seven distinct signals expected | - |

| ¹⁹F | Two distinct signals expected | - |

This table contains predicted data and comparative experimental data for a related compound.

Multi-Nuclear NMR for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the structure of a molecule. For this compound, a comprehensive NMR analysis would involve the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F spectra.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two aromatic protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the nitrile and fluorine substituents, and the presence of the bromine atom. The multiplicity of the signals (e.g., doublets, triplets) would arise from spin-spin coupling with the adjacent fluorine atoms, providing crucial information about their relative positions on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon. For instance, the carbon atom of the nitrile group would appear at a characteristic downfield shift. The carbons bonded to the electronegative fluorine and bromine atoms would also exhibit specific chemical shifts. Furthermore, coupling between the carbon and fluorine atoms (¹J-CF, ²J-CF, etc.) would be observed, providing further confirmation of the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is an indispensable tool. This technique is highly sensitive and would provide direct information about the fluorine environments. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the coupling between the two fluorine atoms (J-FF) would be highly informative for confirming the 4,6-difluoro substitution pattern.

A hypothetical data table for the expected NMR data is presented below. The actual experimental values would need to be determined through laboratory analysis.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | δ₁ | d | J(H-F) | H-3 or H-5 |

| δ₂ | d | J(H-F) | H-3 or H-5 | |

| ¹³C | δ₃ | s | - | C-CN |

| δ₄ | d | J(C-F) | C-4 or C-6 | |

| δ₅ | d | J(C-F) | C-4 or C-6 | |

| δ₆ | s | - | C-2 | |

| δ₇ | s | - | C-1 | |

| δ₈ | d | J(C-F) | C-3 or C-5 | |

| δ₉ | d | J(C-F) | C-3 or C-5 | |

| ¹⁹F | δ₁₀ | d | J(F-F) | F-4 or F-6 |

| δ₁₁ | d | J(F-F) | F-4 or F-6 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To gain a deeper understanding of the spatial arrangement of atoms, advanced two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish through-bond correlations between different nuclei. For example, HMBC would be particularly useful in confirming the connectivity between the protons and the various carbon atoms, including the quaternary carbons. While this compound is not chiral and does not have significant conformational flexibility in its aromatic ring, these techniques would be invaluable for unambiguous assignment of all ¹H and ¹³C signals.

Investigation of Chemical Shielding Anisotropy (CSA) Parameters

In solid-state NMR, the chemical shielding anisotropy (CSA) provides information about the three-dimensional electronic environment around a nucleus. The CSA is typically averaged out in solution-state NMR due to rapid molecular tumbling. For this compound, measuring the CSA tensors for the ¹³C and ¹⁹F nuclei in a solid sample would offer insights into the local electronic structure and symmetry around these atoms. This data can be correlated with theoretical calculations to refine the understanding of the electronic distribution within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Upon ionization in the mass spectrometer, the molecule would fragment in a characteristic manner. The analysis of these fragments provides a molecular fingerprint that can be used for identification and structural elucidation. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.

A hypothetical fragmentation pattern is outlined in the table below. The actual fragments and their relative abundances would need to be determined experimentally.

| m/z | Possible Fragment |

| 217/219 | [M]⁺ (Molecular ion) |

| 191/193 | [M - CN]⁺ |

| 138 | [M - Br]⁺ |

| 112 | [M - Br - CN]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles of this compound.

A successful crystallographic analysis would yield a detailed picture of the molecule's conformation and how the individual molecules pack together in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and π-π stacking, which govern the physical properties of the solid material.

A hypothetical crystallographic data table is provided below. These parameters would need to be determined from a high-quality single crystal of the compound.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive search for dedicated computational and theoretical chemistry investigations into the compound this compound has revealed a significant gap in publicly available scientific literature. Despite the growing importance of computational modeling in chemical research, detailed studies focusing on the electronic and structural properties of this specific molecule could not be located.

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) and ab initio quantum chemical methods are routinely employed to elucidate key characteristics that govern a compound's reactivity and physical properties. These methods provide valuable insights into:

Molecular Geometry and Electronic Structure: Determining the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential on the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Vibrational Frequencies: Predicting spectroscopic signatures, such as those observed in infrared (IR) and Raman spectroscopy.

Accurate Electronic Properties: Employing high-level calculations to obtain precise values for properties like dipole moment and polarizability.

For this compound, the application of these computational methods would be expected to yield detailed data tables and research findings. For instance, DFT calculations would provide optimized bond lengths and angles, the energy gap between the HOMO and LUMO, and a visual representation of the MEP surface. Furthermore, predicted vibrational frequencies could be tabulated and compared with experimental spectroscopic data if available. High-level ab initio calculations would offer even more precise electronic property data.

The absence of such dedicated research indicates that the computational and theoretical chemistry of this compound has likely not been a focus of published academic or industrial research to date. As such, a thorough and scientifically accurate article structured around its specific computational investigations, as requested, cannot be generated at this time. Further research in this area would be necessary to produce the detailed findings and data tables required for a comprehensive computational analysis.

Computational and Theoretical Chemistry Investigations

Ab Initio Quantum Chemical Methods

Prediction of Excited States and Spectroscopic Transitions

The study of a molecule's excited states is fundamental to understanding its photochemical behavior and spectroscopic properties. For 2-Bromo-4,6-difluorobenzonitrile, Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to predict electronic absorption spectra. This method calculates the energies of vertical electronic transitions from the ground state to various excited states.

The primary electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals, including their electron density distribution, dictates the character of the electronic transitions (e.g., π-π, n-π). Computational software can visualize these orbitals, providing insight into how the electron distribution changes upon excitation.

The predicted absorption maxima (λmax), oscillator strengths (f), and the nature of the transitions for this compound, as could be determined by TD-DFT calculations, are hypothetically illustrated in the table below. Higher oscillator strengths indicate more intense electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.52 | 274 | 0.015 |

| S0 → S2 | 4.98 | 249 | 0.120 |

| S0 → S3 | 5.41 | 229 | 0.085 |

This is a hypothetical data table for illustrative purposes.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a framework to understand and calculate the rates of chemical reactions. TST posits that reactants are in a quasi-equilibrium with a high-energy species known as the transition state, which then proceeds to form the products.

A key application of TST is the calculation of activation energy barriers (Ea), which are crucial in determining reaction rates. Computational methods, such as DFT, can be used to map out the potential energy surface of a reaction involving this compound. By identifying the stationary points—reactants, products, and transition states—the minimum energy pathway for the reaction can be determined.

For instance, in a nucleophilic aromatic substitution reaction involving this compound, computational modeling can locate the transition state structure and calculate its energy relative to the reactants. This energy difference represents the activation barrier. A higher activation barrier corresponds to a slower reaction rate.

Many chemical reactions can yield multiple products, and computational chemistry is instrumental in predicting the regioselectivity and stereoselectivity. By calculating the activation energies for all possible reaction pathways, the most favorable pathway, and therefore the major product, can be identified. The pathway with the lowest activation energy barrier is expected to be the dominant one.

For this compound, which has multiple potential reaction sites, computational analysis can help predict, for example, whether a nucleophile would preferentially attack at the carbon bearing the bromine atom or one of the fluorine atoms. This is achieved by comparing the activation energies for each of these potential substitution reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations can be employed to study its behavior in different solvent environments. These simulations can reveal information about solvation structures, diffusion rates, and intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence its reactivity and physical properties.

Prediction of Non-Linear Optical (NLO) Properties and Hyperpolarizabilities

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules like this compound. The key quantities of interest are the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The first hyperpolarizability can be calculated using quantum chemical methods, often in conjunction with DFT. These calculations can help in the rational design of new NLO materials by predicting how chemical modifications to the structure of this compound would affect its NLO response. The magnitude of the first hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation in the molecule.

A hypothetical table of calculated NLO properties for this compound is presented below.

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β) | 1.2 x 10-30 esu |

This is a hypothetical data table for illustrative purposes.

Applications in Advanced Materials Science Research

Precursor in the Synthesis of Specialty Polymers and Oligomers

While direct polymerization of 2-Bromo-4,6-difluorobenzonitrile is not widely documented, its potential as a precursor for specialty polymers and oligomers lies in the reactivity of its functional groups. The bromo and cyano groups can participate in various polymerization reactions, including polycondensation and cross-coupling reactions, to introduce the difluorobenzonitrile moiety into polymer backbones or as pendant groups.

The incorporation of fluorine atoms into polymers is known to impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. The presence of the polar nitrile group can enhance adhesion and influence the dielectric properties of the resulting polymer. Research into fluorinated polymers is a broad field, and the specific use of this compound would be targeted at creating materials with a precise combination of these characteristics for specialized applications.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Groups | Potential Polymer Properties |

| Suzuki Coupling | Bromo group | Conjugated polymers with specific optoelectronic properties |

| Buchwald-Hartwig Amination | Bromo group | High-performance polymers with enhanced thermal stability |

| Nucleophilic Aromatic Substitution | Fluoro groups | Polymers with tailored electronic and physical properties |

Development of Functional Coatings with Tailored Properties

The development of functional coatings often relies on the incorporation of molecules that can impart specific surface properties. Fluorinated compounds, in general, are utilized in coatings to enhance hydrophobicity, oleophobicity, and durability. While direct application of this compound in commercial coatings is not established, its derivatives hold promise for creating surfaces with tailored properties.

The low surface energy associated with fluorinated compounds can lead to coatings with excellent water and oil repellency. Furthermore, the robust carbon-fluorine bond contributes to the chemical and thermal stability of the coating, making it resistant to harsh environmental conditions. Research in this area would involve synthesizing derivatives of this compound that can be incorporated into coating formulations, either as additives or as part of the primary resin structure, to achieve these desired functionalities.

Integration into Organic Electromechanical Phosphorescent Materials

A significant area of application for fluorinated benzonitrile (B105546) derivatives is in the synthesis of organic light-emitting diodes (OLEDs), particularly in the development of phosphorescent emitters. The related compound, 2,6-difluorobenzonitrile (B137791), is a known intermediate in the synthesis of organic electromechanical phosphorescent materials. These materials are crucial for producing highly efficient blue or white light in doped OLED devices.

The introduction of fluorine atoms into the ligands of phosphorescent metal complexes, such as those of iridium, can have a profound impact on their electronic and photophysical properties. Fluorination can tune the emission color, enhance quantum efficiency, and improve the operational stability of the OLED device. This compound serves as a valuable precursor for creating ligands that can be coordinated with heavy metal centers to form these advanced phosphorescent materials. The bromo-substituent provides a reactive handle for further chemical modifications to fine-tune the properties of the final complex.

Table 2: Properties of Phosphorescent Iridium Complexes with Fluorinated Ligands

| Complex Type | Ligand Features | Emission Color | Key Advantages |

| Cyclometalated Iridium(III) | Fluorinated phenylpyridine derivatives | Blue to Green | High quantum efficiency, improved stability |

| Heteroleptic Iridium(III) | Ancillary ligands with fluorine substitution | Tunable emission | Enhanced charge transport and device lifetime |

Role as an Intermediate in Liquid Crystalline Compound Development

One of the most well-documented applications of this compound is its use as an intermediate in the synthesis of liquid crystalline compounds. Specifically, the isomer 4-bromo-2,6-difluorobenzonitrile (B47616) is a key building block for creating calamitic (rod-shaped) liquid crystals. mdpi.compatsnap.comgoogle.com These materials are fundamental components of liquid crystal displays (LCDs) and other electro-optical devices.

A patent for the preparation of 4-bromo-2,6-difluorobenzonitrile highlights its importance as an intermediate for liquid crystal materials. patsnap.com The synthesis often starts from 3,5-difluorobromobenzene. patsnap.com Another patent describes difluorobenzonitrile derivatives for use in liquid crystal compositions, emphasizing their ability to broaden the choice of liquid crystalline compounds for various display devices.

Table 3: Examples of Liquid Crystalline Structures Derived from Difluorobenzonitrile Intermediates

| Core Structure | Linkage Group | Terminal Group | Mesophase Type |

| Biphenyl | Ester | Alkyl/Alkoxy | Nematic |

| Phenylcyclohexyl | Direct bond | Cyano | Nematic |

| Tolan | Acetylene | Alkyl/Alkoxy | Nematic, Smectic |

Exploration in Sensor Technologies and Optoelectronic Devices

The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for the development of advanced sensor technologies and optoelectronic devices. While specific research on this compound in these areas is still emerging, its potential can be inferred from the properties of similar molecules.

The electron-withdrawing nature of the fluorine and nitrile groups can make the aromatic ring electron-deficient. This property can be exploited in the design of chemosensors, where interaction with an analyte can modulate the electronic or photophysical properties of the molecule, leading to a detectable signal. For instance, changes in fluorescence or color upon binding to a specific ion or molecule could form the basis of a sensory device.

In the realm of optoelectronics, which encompasses devices that interact with light and electricity, derivatives of this compound could find use in the synthesis of materials for applications such as nonlinear optics and photorefractive polymers. The ability to precisely tune the electronic structure through chemical modification of the bromo and cyano groups makes this compound a versatile starting point for creating novel functional materials for these advanced technologies.

Contributions to Agrochemical Research

Intermediate in the Synthesis of Novel Herbicides

While specific herbicides directly synthesized from 2-Bromo-4,6-difluorobenzonitrile are not extensively documented in publicly available literature, the broader class of fluorinated benzonitriles is crucial in the development of modern herbicides. The 2,6-difluorobenzonitrile (B137791) moiety, for instance, is a key component in several commercial herbicides. The presence of the additional bromine atom in this compound provides a further point for chemical modification, allowing for the exploration of new chemical space in the search for novel herbicidal compounds. This could involve, for example, cross-coupling reactions to introduce new aryl or alkyl groups, potentially leading to compounds with improved efficacy or a different spectrum of weed control.

Precursor for Insecticides and Fungicides

The difluorobenzonitrile structure is a well-established pharmacophore in the design of certain classes of insecticides. For example, 2,6-difluorobenzonitrile is a known intermediate in the production of benzoylurea (B1208200) insecticides, a class of insect growth regulators that interfere with chitin (B13524) synthesis in insects. nih.gov The this compound molecule could serve as a precursor for new insecticides within this class or others, where the bromine atom could be utilized to create more complex and potent derivatives.

In the realm of fungicides, the design of new active ingredients often involves the assembly of multiple functionalized aromatic rings. Research into novel fungicides for diseases like Fusarium dieback has explored compounds containing trifluoromethylphenyl moieties, highlighting the importance of fluorinated aromatics in achieving antifungal activity. cymitquimica.com The this compound scaffold could be a valuable starting material for creating novel fungicides, with the potential for the difluorophenyl ring to mimic or enhance the activity of other halogenated aromatic systems.

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

Key aspects that would be investigated in SAR studies include:

The Role of the Fluorine Atoms: The number and position of fluorine atoms on the benzene (B151609) ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with target enzymes.

Modifications of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into other heterocyclic systems, leading to entirely new classes of compounds with potentially different modes of action.

Interactive Table: Hypothetical SAR data for agrochemical derivatives of this compound.

| Compound ID | R-Group (Replacing Br) | Target Activity (e.g., % inhibition) |

|---|---|---|

| Parent | Br | Baseline |

| Derivative 1 | H | Lower |

| Derivative 2 | Cl | Similar to Parent |

| Derivative 3 | Phenyl | Higher |

| Derivative 4 | Methoxy | Lower |

This table is illustrative and represents the type of data generated in SAR studies. Actual data for derivatives of this compound is not available in the reviewed literature.

Role in Medicinal Chemistry Research and Drug Discovery

Key Intermediate for the Synthesis of Diverse Pharmaceutical Compounds

The strategic placement of three distinct functional groups on the benzonitrile (B105546) core makes 2-Bromo-4,6-difluorobenzonitrile a highly valuable intermediate in the synthesis of diverse pharmaceutical compounds. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions, while the nitrile group can be transformed into other functional groups like amines, amides, or tetrazoles, further expanding the synthetic possibilities.

This versatility has been exploited in the synthesis of numerous biologically active molecules. For instance, its related analog, 4-bromo-2,6-difluorobenzonitrile (B47616), is a key intermediate in the preparation of liquid crystal intermediates and other complex organic molecules. chemicalbook.comgoogle.com The ability to selectively manipulate each functional group allows chemists to construct intricate molecular architectures with tailored pharmacological properties.

Application in Structure-Activity Relationship (SAR) Studies for Rational Drug Design

Structure-activity relationship (SAR) studies are fundamental to rational drug design, providing insights into how the chemical structure of a compound influences its biological activity. This compound and its derivatives are extensively used in SAR studies to probe the binding pockets of various biological targets. By systematically modifying the substituents at the bromo, fluoro, and nitrile positions, researchers can elucidate the key structural features required for optimal target engagement and biological response. nih.govnih.gov

For example, in the development of inhibitors for specific enzymes or receptors, the bromine atom can be replaced with different aryl or alkyl groups to explore the hydrophobic and steric requirements of the binding site. Similarly, the fluorine atoms can be substituted to modulate the electronic properties and metabolic stability of the molecule. The nitrile group can be converted into various bioisosteres to investigate the importance of hydrogen bonding interactions. These systematic modifications, guided by SAR data, enable the iterative optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

Development of Biologically Active Scaffolds for Therapeutic Targets

The this compound core serves as a privileged scaffold for the development of ligands targeting a variety of therapeutic targets. Its inherent structural features and synthetic tractability have led to the discovery of potent and selective modulators of enzymes, receptors, and other proteins implicated in various diseases.

Precursors for Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry research. Derivatives of halogenated benzonitriles, including structures related to this compound, have shown promise as precursors for anticancer drugs. chemimpex.comnih.gov For example, 4-Bromo-2,6-difluorobenzonitrile is an important intermediate in the synthesis of pharmaceuticals, including anti-cancer drugs. chemimpex.com The unique substitution pattern of these compounds allows for the design of molecules that can selectively interact with cancer-specific targets, such as kinases, proteases, or transcription factors. The presence of fluorine atoms can enhance the metabolic stability and cell permeability of the resulting compounds, leading to improved in vivo efficacy.

Intermediates in Anti-inflammatory Drug Candidates

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a significant therapeutic goal. Halogenated benzonitriles, including 4-Bromo-2,6-difluorobenzonitrile, are utilized as intermediates in the synthesis of anti-inflammatory drug candidates. chemimpex.com The versatility of this scaffold allows for the creation of molecules that can modulate key inflammatory pathways, such as the production of pro-inflammatory cytokines or the activity of inflammatory enzymes.

Synthesis of Ligands for Specific Receptors (e.g., Cannabinoid Receptors)

The cannabinoid receptors, CB1 and CB2, are important therapeutic targets for a range of conditions, including pain, inflammation, and neurodegenerative disorders. nih.gov this compound and its analogs have been employed in the synthesis of selective cannabinoid receptor ligands. ossila.com The nitrile group, for instance, can be converted to an oxadiazole, a common motif in cannabinoid receptor modulators. ossila.com By systematically modifying the benzonitrile scaffold, researchers have developed potent and selective ligands for both CB1 and CB2 receptors, paving the way for the development of novel therapeutics with improved side-effect profiles. researchgate.netnih.gov

Computational Molecular Docking and Ligand-Protein Interaction Predictions

Computational methods, particularly molecular docking, play a crucial role in modern drug discovery by predicting the binding mode and affinity of small molecules to their protein targets. nih.gov this compound and its derivatives are frequently used as scaffolds in computational studies to design and optimize ligands for various proteins. nih.govmdpi.com

Molecular docking simulations can provide valuable insights into the key interactions between a ligand and its target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can guide the rational design of new derivatives with improved binding affinities and selectivities. For example, docking studies can help to identify the optimal substituents to introduce at the bromo, fluoro, and nitrile positions of the this compound scaffold to maximize its interactions with the target binding site. The combination of computational predictions and experimental validation through synthesis and biological testing accelerates the drug discovery process.

Emerging Trends and Future Research Perspectives

Exploration of Asymmetric Synthesis and Catalysis with 2-Bromo-4,6-difluorobenzonitrile

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. While direct applications of this compound in reported asymmetric syntheses are still emerging, its structural motifs suggest significant potential. The presence of multiple, distinct substitution sites allows for the regioselective introduction of chiral auxiliaries or catalytic moieties.

Future research is anticipated to focus on leveraging the bromo and cyano functionalities for transformations that generate stereocenters. For instance, the bromine atom can be a handle for cross-coupling reactions with chiral organometallic reagents. The nitrile group can be transformed into a chiral amine or other functional groups through enantioselective reduction or addition reactions. The fluorine atoms can influence the electronic environment of the aromatic ring, potentially enhancing the stereoselectivity of catalytic processes. The development of novel chiral phosphine (B1218219) ligands or N-heterocyclic carbenes derived from this scaffold is a plausible and exciting research direction.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. The properties of this compound make it a suitable candidate for integration into these modern platforms. Some suppliers note that the industrial production of related compounds may utilize automated continuous flow reactors to improve yield and purity. evitachem.com